Product packaging for LUF6200(Cat. No.:CAS No. 1197186-38-1)

LUF6200

Cat. No.: B608680
CAS No.: 1197186-38-1
M. Wt: 359.38
InChI Key: DNTKZECWRGSWKD-UHFFFAOYSA-N
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Description

Contextualization of LUF6200 as a Modulator of Ion Channel Function

Ion channels are pore-forming proteins that regulate the flow of ions across cell membranes, playing essential roles in processes such as nerve impulse transmission, muscle contraction, and cardiac rhythm nih.govcnrs.frfrontiersin.org. Modulators of ion channel function, including compounds like this compound, can alter channel activity by binding to specific sites, thereby influencing ion flow. This compound has been identified as a modulator of the human ether-à-go-go-related gene (hERG) potassium channel (Kv11.1) nih.govuniversiteitleiden.nlnih.gov. The hERG channel is particularly important in cardiac electrophysiology, where it carries the rapid delayed rectifier potassium current (IKr), crucial for repolarization of the cardiac action potential cnrs.frfrontiersin.orgresearchgate.netmoleculardevices.com.

Historical Perspectives on the Discovery and Initial Characterization of this compound

The study of this compound is closely linked to research into compounds affecting the hERG channel, a target of significant interest due to its role in drug-induced cardiotoxicity cnrs.frresearchgate.netmoleculardevices.com. Many drugs, despite having diverse chemical structures, can block the hERG channel, leading to potential QT interval prolongation and an increased risk of life-threatening arrhythmias cnrs.frresearchgate.netmoleculardevices.comahajournals.org. This has driven the need to identify compounds that can modulate hERG channel activity and understand their mechanisms of interaction moleculardevices.compatsnap.com.

Identification as a Dofetilide (B1670870) Derivative

This compound is recognized as a derivative of dofetilide, a known class III antiarrhythmic agent that works by selectively blocking the hERG channel wikipedia.orgwikidata.orgmims.comnewdrugapprovals.org. Dofetilide's mechanism involves inhibiting the rapid component of the delayed rectifier outward potassium current (IKr), increasing the refractory period in cardiac tissue mims.comnewdrugapprovals.org. Research exploring a series of dofetilide analogs led to the identification and characterization of this compound, among other compounds, for their effects on hERG channel binding nih.govuniversiteitleiden.nlresearchgate.netresearchgate.net.

Significance of this compound in Advancing hERG Channel Pharmacology Research

This compound's characterization has been significant in advancing the understanding of hERG channel pharmacology, particularly concerning non-conventional mechanisms of modulation.

Contribution to Understanding Allosteric Regulation in Complex Biological Systems

Studies involving this compound have provided evidence for allosteric modulation of the hERG K(+) channel nih.govuniversiteitleiden.nlresearchgate.net. Unlike compounds that compete directly for the primary binding site within the channel pore, allosteric modulators bind to distinct sites, influencing the channel's function or the binding of other ligands nih.govuniversiteitleiden.nlnih.gov. Research using radioligand binding assays with tritium-labeled astemizole (B1665302) and dofetilide demonstrated that this compound acts as an allosteric inhibitor, diminishing the binding affinity of these known hERG blockers nih.govuniversiteitleiden.nl. Increased concentrations of this compound resulted in reduced specific binding of radioactive dofetilide, with a Hill coefficient greater than 1, supporting an allosteric interaction rather than direct competition nih.govahajournals.org.

Detailed research findings on the allosteric effects of this compound include its ability to accelerate the dissociation rate of [³H]astemizole and [³H]dofetilide from the hERG channel universiteitleiden.nl. This compound caused a 3.7-fold increase in the dissociation rate of [³H]astemizole and a 7.5-fold increase for [³H]dofetilide, further supporting its role as an allosteric inhibitor of conventional hERG blockers universiteitleiden.nl.

Furthermore, studies have shown that potassium ions enhance the allosteric effect of this compound and shift its dose-response curve to the left, suggesting positive cooperativity and distinct allosteric binding sites for this compound and potassium ions on the hERG channel nih.govuniversiteitleiden.nlahajournals.org. This interaction is particularly interesting given the critical role of potassium ions in the selectivity filter and C-type inactivation of hERG ahajournals.org.

Interactive Data Table: Effect of this compound on [³H]Astemizole and [³H]Dofetilide Dissociation

RadioligandEffect of this compound on Dissociation Rate (Fold Increase)EC₅₀ (µM)
[³H]Astemizole3.7 universiteitleiden.nl4.9 ± 0.52 universiteitleiden.nl
[³H]Dofetilide7.5 universiteitleiden.nl3.4 ± 0.97 universiteitleiden.nl

Note: EC₅₀ values for accelerating dissociation.

Interactive Data Table: Effect of Potassium Ions on this compound Potency

KCl Concentration (mM)This compound EC₅₀ (µM) (for [³H]Dofetilide Dissociation)
2 universiteitleiden.nl11 ± 1.7 universiteitleiden.nl
5 universiteitleiden.nl6.4 ± 0.74 universiteitleiden.nl
10 universiteitleiden.nl4.7 ± 0.53 universiteitleiden.nl
60 universiteitleiden.nl3.5 ± 0.12 universiteitleiden.nl

Note: Data derived from studies on [³H]dofetilide dissociation.

Role in the Elucidation of Ligand-Receptor Interaction Theories

The investigation into this compound's interaction with the hERG channel has contributed to the broader understanding of ligand-receptor interaction theories, particularly in the context of complex ion channels with multiple binding sites nih.govuniversiteitleiden.nlnih.gov. The observation of allosteric modulation by this compound and the positive cooperativity between this compound and potassium ions highlight the intricate nature of ligand binding to multi-subunit ion channels nih.govuniversiteitleiden.nlnih.gov. These findings support the concept that compounds can influence channel activity not only by blocking the pore but also by inducing conformational changes through binding at spatially distinct sites nih.govuniversiteitleiden.nlnih.gov. This has implications for the design and screening of new chemical entities in drug discovery, emphasizing the importance of considering allosteric effects in addition to orthosteric interactions patsnap.com. The study of this compound exemplifies how understanding the molecular mechanisms of interaction, including allosteric modulation, can provide valuable insights into protein function and guide the development of safer and more effective therapeutics patsnap.comnih.gov.

Properties

CAS No.

1197186-38-1

Molecular Formula

C18H21N3O5

Molecular Weight

359.38

IUPAC Name

ethyl[2-(4-nitrophenoxy)ethyl][2-(4-nitrophenyl)ethyl]amine

InChI

InChI=1S/C18H21N3O5/c1-2-19(12-11-15-3-5-16(6-4-15)20(22)23)13-14-26-18-9-7-17(8-10-18)21(24)25/h3-10H,2,11-14H2,1H3

InChI Key

DNTKZECWRGSWKD-UHFFFAOYSA-N

SMILES

O=[N+](C1=CC=C(CCN(CC)CCOC2=CC=C([N+]([O-])=O)C=C2)C=C1)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LUF6200;  LUF 6200;  LUF-6200.

Origin of Product

United States

Molecular and Mechanistic Studies of Luf6200 at the Herg K+ Channel Kv11.1

Elucidation of Allosteric Binding Sites and Topography on the hERG Channel

Investigations involving LUF6200 suggest that it interacts with the hERG channel at sites distinct from the binding sites of conventional pore-blocking drugs like astemizole (B1665302) and dofetilide (B1670870). researchgate.netuniversiteitleiden.nlnih.gov This indicates an allosteric mechanism, where this compound binds to a separate site and induces a conformational change that affects the affinity or kinetics of other ligands binding to the channel. nih.gov

Investigation of Distinct Allosteric Binding Sites for this compound

Evidence suggests that this compound binds to a site on the hERG channel that is allosterically distinct from the binding site of potassium ions and from the common binding site shared by astemizole and dofetilide. researchgate.netuniversiteitleiden.nlnih.gov Studies have shown that potassium ions increase the binding of radiolabeled astemizole and dofetilide, behaving as allosteric enhancers. researchgate.netuniversiteitleiden.nlnih.gov Furthermore, the presence of potassium ions caused a leftward shift in the this compound response curve, indicating positive cooperativity and supporting the idea of distinct allosteric sites for this compound and potassium ions. researchgate.netuniversiteitleiden.nlnih.gov

Spatial Relationship between this compound Binding and K+ Ion Interaction Sites

The observation of positive cooperativity between this compound and potassium ions suggests a spatial relationship between their respective binding sites, where the binding of one influences the binding of the other. researchgate.netuniversiteitleiden.nlnih.gov While the precise topography of the this compound binding site has not been fully resolved, its allosteric interaction with potassium ions implies that its binding site is located such that it can influence the channel's structure or dynamics in a way that is coupled to potassium ion interactions, potentially near the selectivity filter or other regions involved in ion conduction and gating. ahajournals.org The selectivity filter of the hERG channel is crucial for potassium ion passage and is known to undergo conformational changes during gating and inactivation. nih.govfrontiersin.orgelifesciences.org

Hypothesized Conformational Effects on hERG Channel Gating and Inactivation Processes

Based on its allosteric modulation and interaction with potassium ions, it is hypothesized that this compound exerts its effects by inducing conformational changes in the hERG channel protein. researchgate.netuniversiteitleiden.nlnih.gov These changes could potentially influence the channel's gating and inactivation processes. The hERG channel exhibits unique gating kinetics, including relatively slow activation and rapid inactivation. frontiersin.orgfrontiersin.orgsemanticscholar.org Allosteric modulators can alter these kinetics by stabilizing different conformational states of the channel. elifesciences.orguni-heidelberg.de The positive cooperativity with potassium ions suggests that this compound might influence the conformational state of the selectivity filter or nearby regions that are sensitive to potassium ion occupancy and are involved in C-type inactivation. frontiersin.orgahajournals.orgelifesciences.org Further electrophysiological studies are needed to clarify the detailed molecular mechanisms by which this compound affects hERG channel gating and inactivation. ahajournals.org

Kinetics of Allosteric Modulation by this compound

This compound has been shown to allosterically modulate the binding kinetics of conventional hERG channel blockers, specifically by influencing their dissociation rates. researchgate.netuniversiteitleiden.nlnih.gov

Influence on the Dissociation Rates of hERG Channel Blockers (e.g., [3H]Astemizole, [3H]Dofetilide)

Studies using radioligand dissociation assays have demonstrated that this compound increases the dissociation rates of [3H]astemizole and [3H]dofetilide from the hERG channel. researchgate.netuniversiteitleiden.nlnih.gov This effect is a key indicator of allosteric modulation, as a compound binding to a distinct site alters the kinetics of another ligand's interaction. universiteitleiden.nlnih.gov Specifically, this compound caused a significant increase in the dissociation rates of both [3H]astemizole and [3H]dofetilide. universiteitleiden.nl

Kinetic Parameters (e.g., EC50, dissociation rate constants) and Their Modulation by this compound

This compound has been characterized by its potency in enhancing the dissociation of hERG blockers, with EC50 values in the low micromolar range. researchgate.netuniversiteitleiden.nlnih.gov The EC50 values for this compound's effect on [3H]astemizole and [3H]dofetilide dissociation were found to be similar, suggesting that these two blockers share a common binding site on the hERG channel. universiteitleiden.nl The presence of increasing concentrations of potassium ions resulted in a concentration-dependent leftward shift of the this compound concentration-effect curve, leading to lower EC50 values for this compound, further supporting the positive cooperativity between this compound and potassium ions. universiteitleiden.nl

The following table summarizes some of the kinetic parameters observed:

LigandEffect of this compound on DissociationEC50 of this compound (µM) (in absence of added K+)Fold Increase in Dissociation Rate (at tested concentration of this compound)
[3H]AstemizoleIncreased dissociation4.9 ± 0.52 universiteitleiden.nl3.7-fold universiteitleiden.nl
[3H]DofetilideIncreased dissociation3.4 ± 0.97 universiteitleiden.nl7.5-fold universiteitleiden.nl

Note: EC50 values for this compound were also reported in the presence of varying potassium concentrations, showing a decrease with increasing potassium. For example, EC50 values for this compound on [3H]dofetilide dissociation were 11 ± 1.7 µM (2 mM K+), 6.4 ± 0.74 µM (5 mM K+), 4.7 ± 0.53 µM (10 mM K+), and 3.5 ± 0.12 µM (60 mM K+). universiteitleiden.nl

Compound Names and PubChem CIDs

Analysis of Binding Models (e.g., single-site vs. multi-site kinetics) for this compound-hERG Interactions

Studies investigating the interaction of this compound with the hERG channel have utilized radioligand binding assays, specifically employing [3H]astemizole and [3H]dofetilide. These experiments aimed to characterize the binding kinetics and determine the nature of this compound's interaction. This compound was found to act as an allosteric inhibitor in dissociation assays with both radioligands, demonstrating similar EC50 values in the low micromolar range. universiteitleiden.nlnih.gov

Analysis of the association and dissociation curves of both [3H]astemizole and [3H]dofetilide in the presence of this compound indicated that a single-site binding model provided a better fit to the data compared to a two-site model. universiteitleiden.nl This suggests that, under the experimental conditions using membrane preparations, the binding of these radioligands, and by inference their interaction site modulated by this compound, can be described by single-site kinetics. This finding contrasts with some earlier reports suggesting a two-site model for [3H]dofetilide binding in intact cells, a difference potentially attributable to factors like diffusion and trapping of the radioligand within intact cells. universiteitleiden.nl this compound caused a significant increase in the dissociation rates of both [3H]astemizole and [3H]dofetilide, further supporting its role as an allosteric inhibitor of conventional hERG blockers that bind to the channel. universiteitleiden.nl

Cooperative Interactions in this compound-Mediated Allosterism

The interaction of this compound with the hERG channel involves cooperative mechanisms, particularly in the presence of potassium ions. These cooperative interactions highlight the complexity of allosteric modulation at the hERG channel.

Quantitative Assessment of Positive Cooperativity between this compound and Potassium Ions

Experimental evidence indicates a positive cooperativity between this compound and potassium ions in their interaction with the hERG channel. Potassium ions have been shown to increase the binding of [3H]astemizole and [3H]dofetilide in a concentration-dependent manner, behaving as allosteric enhancers. universiteitleiden.nlnih.gov Importantly, the addition of potassium ions resulted in a concentration-dependent leftward shift of the this compound response curve. universiteitleiden.nlnih.govacs.org This leftward shift signifies that increasing concentrations of potassium ions enhance the potency of this compound, suggesting a positive cooperative interaction between this compound and potassium ions at distinct allosteric sites on the hERG channel. universiteitleiden.nlnih.govacs.orgahajournals.org

Quantitative analysis based on a cooperativity model further supported the presence of positive cooperativity between this compound and potassium ions. universiteitleiden.nl The EC50 values of this compound were observed to decrease as the concentration of potassium ions increased, as shown in the table below. universiteitleiden.nl

Potassium Concentration (mM) This compound EC50 (μM) Standard Error (μM)
2 11 1.7
5 6.4 0.74
10 4.7 0.53
60 3.5 0.12

This data quantitatively demonstrates the enhanced allosteric effect of this compound in the presence of higher potassium ion concentrations. universiteitleiden.nlahajournals.org

Theoretical Frameworks Applied to this compound Cooperativity (e.g., Monod-Wyman-Changeux Model implications)

The observed allosteric modulation and positive cooperativity between this compound and potassium ions at the hERG channel can be discussed in the context of theoretical frameworks for allosterism, such as the Monod-Wyman-Changeux (MWC) model. universiteitleiden.nlnih.govresearchgate.net While the MWC model was originally developed for regulatory enzymes, it has been applied to study membrane receptors and ion channels, including ligand-gated ion channels. nih.govresearchgate.net The MWC model, as a "two-state" model, provides a parsimonious mechanism to account for signal transduction mediated by different conformational states of a protein. nih.gov

Computational Methodologies for Investigating Luf6200 Herg Interactions

Molecular Docking and Ligand Binding Site Prediction for LUF6200 on hERG Homology Models

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into potential binding modes and affinities. In the context of hERG, molecular docking simulations have been performed using various hERG structural models, including homology models and recently published cryo-electron microscopy (cryo-EM) structures. acs.orgfrontiersin.org These studies aim to shed light on hERG-drug interactions and identify residues important for binding, such as F656, Y652, G648, T623, S624, V625, and F557, which are often located in the central cavity of the channel. acs.org

This compound is a derivative of dofetilide (B1670870), a known hERG blocker. Docking studies involving a set of dofetilide derivatives, including this compound, into a homology model of the hERG channel have been conducted. researchgate.net These studies support the involvement of pi-pi interactions between the aromatic rings of these compounds and aromatic amino acids within the channel, a finding consistent with the chemical structure of this compound, which contains nitro groups on its aromatic rings. researchgate.net While general molecular docking approaches have been widely applied to study hERG interactions with various compounds, specific detailed findings solely focused on the molecular docking of this compound to precisely predict its binding site and pose on hERG homology models or cryo-EM structures were not extensively detailed in the provided search results.

Molecular Dynamics (MD) Simulations to Probe Conformational Dynamics and Stability of this compound-Bound hERG

Molecular Dynamics (MD) simulations are powerful computational tools that provide insights into the dynamic behavior of biological macromolecules and their interactions with ligands over time. These simulations can reveal conformational changes, the stability of ligand-receptor complexes, and the influence of the membrane environment and ions on binding. MD simulations are often used in conjunction with molecular docking to gain a more comprehensive understanding of drug-hERG interactions. acs.orgnih.govbiorxiv.org

MD simulations have been employed to study the conformational dynamics of the hERG channel, including transitions between different states (closed, open, inactivated) and the movement of ions through the pore. biorxiv.orguchicagomedicine.orgbiorxiv.orgbiorxiv.orgnih.gov These simulations are valuable for understanding the molecular basis of hERG channel gating and inactivation, processes that can be modulated by drug binding. While MD simulations are highly relevant to studying the allosteric modulation characterized for this compound, and have been suggested as a tool to help decipher allosteric mechanisms cnrs.fr, detailed findings from MD simulations specifically focused on probing the conformational dynamics and stability of the hERG channel when bound to this compound were not specifically found in the provided search results.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a ligand-based computational approach that develops predictive models correlating chemical structure with biological activity. QSAR models for hERG inhibition have been developed using various molecular descriptors and machine learning algorithms to predict the potency or likelihood of a compound blocking the channel. acs.orgresearchgate.netresearchgate.netmdpi.comnih.govnih.gov These models are useful for screening large compound libraries and guiding the design of new molecules with reduced hERG liability.

This compound is part of a series of dofetilide derivatives that have been studied for their hERG inhibitory activity. researchgate.net Experimental data indicate that this compound is among the most potent compounds in this series, with an estimated IC₅₀ of 4.3 ± 0.7 nM. researchgate.net QSAR studies on dofetilide derivatives have been reported, investigating the structural features that contribute to hERG blockade. researchgate.netmdpi.com These studies have suggested that substituents with electron-withdrawing groups in the para position of the phenyl ring are beneficial for hERG blocking activity, which aligns with the presence of nitro groups in this compound. researchgate.net While this compound's high potency within this series is a key finding, detailed information about specific QSAR models developed solely for this compound analogs or the precise descriptors and coefficients from such models were not explicitly provided in the search results.

Virtual Screening and Ligand-Based Design Strategies for Novel Allosteric Modulators

Virtual screening employs computational techniques to search large databases of chemical compounds for potential drug candidates based on their predicted properties or interactions with a target. Ligand-based virtual screening methods, such as pharmacophore modeling and QSAR, utilize information from known active compounds to identify molecules with similar characteristics. Structure-based methods, like molecular docking, screen compounds based on their ability to bind to a target protein structure. These strategies are valuable for identifying novel chemical scaffolds with desired activity, including allosteric modulation. acs.orgresearchgate.netmdpi.comnih.gov

Given that this compound is characterized as an allosteric modulator of hERG acs.orgresearchgate.netresearchgate.netuniversiteitleiden.nlcnrs.frresearchgate.net, it could potentially serve as a starting point for ligand-based virtual screening or design strategies aimed at discovering novel allosteric modulators of the channel. Such approaches would typically involve defining the key structural features or properties of this compound responsible for its allosteric activity and searching for compounds that share these characteristics. However, specific details regarding virtual screening campaigns or ligand-based design strategies that have utilized this compound to identify novel allosteric modulators of hERG were not found within the scope of the provided search results.

In Silico Prediction of Allosteric Modulation and its Refinement

Predicting and characterizing allosteric modulation computationally is a complex task that often involves identifying potential allosteric sites, understanding the communication pathways between the allosteric site and the orthosteric site (where typical pore blockers bind), and evaluating the effect of ligand binding at the allosteric site on channel function. While this compound has been experimentally identified and characterized as an allosteric inhibitor of hERG acs.orgresearchgate.netresearchgate.netuniversiteitleiden.nlcnrs.frresearchgate.net, detailed computational studies specifically focused on the in silico prediction or refinement of this compound's allosteric modulation mechanism were not extensively described in the provided search results.

Advanced Experimental Methodologies Employed in Luf6200 Research

Radioligand Binding and Dissociation Assays for Allosteric Characterization

Radioligand binding assays serve as a cornerstone in the study of molecular interactions between ligands and their target receptors, yielding quantitative data on parameters such as binding affinity, receptor density, and kinetic rates. creative-bioarray.comnih.gov For LUF6200, these assays have been pivotal in identifying and characterizing its allosteric effects on the hERG channel. universiteitleiden.nlnih.gov

Development and Optimization of Dissociation Assay Formats (e.g., [3H]Astemizole, [3H]Dofetilide)

Dissociation assays are specifically designed to quantify the rate at which a ligand unbinds from its receptor. creative-bioarray.comnih.gov In the context of this compound research, the development and optimization of dissociation assay formats utilizing tritiated radioligands, such as [3H]astemizole and [3H]dofetilide, have been particularly informative. universiteitleiden.nlnih.govahajournals.org These radioligands are known to act as conventional blockers of the hERG channel by binding within the channel pore. universiteitleiden.nlahajournals.org

The optimization of these assays involved establishing precise conditions for the preincubation of the radioligand with the hERG channel, followed by the introduction of an excess concentration of the unlabeled ligand (either astemizole (B1665302) or dofetilide) to initiate the dissociation process. universiteitleiden.nlahajournals.org Subsequently, this compound was added at various concentrations to observe its influence on the dissociation rate of the pre-bound radioligand. universiteitleiden.nl

Studies employing these optimized dissociation assays provided compelling evidence that this compound accelerated the dissociation of both [3H]astemizole and [3H]dofetilide from the hERG channel in a concentration-dependent manner. universiteitleiden.nl This observed acceleration of dissociation is a key characteristic of allosteric inhibition, suggesting that this compound interacts with a binding site distinct from that of astemizole and dofetilide (B1670870), thereby negatively impacting their binding to the channel. universiteitleiden.nlnih.govahajournals.org

Detailed findings from these experiments revealed similar low micromolar EC50 values for this compound in accelerating the dissociation of both radioligands. universiteitleiden.nlnih.gov For example, reported EC50 values were 4.9 ± 0.52 μM for [3H]astemizole and 3.4 ± 0.97 μM for [3H]dofetilide, with no statistically significant difference between them. universiteitleiden.nl Furthermore, this compound was shown to significantly increase the dissociation rates, leading to reported increases of 3.7-fold for [3H]astemizole and 7.5-fold for [3H]dofetilide dissociation in the presence of this compound. universiteitleiden.nl

The impact of potassium ions on the effects of this compound was also explored using these dissociation assays. universiteitleiden.nlahajournals.org Increasing concentrations of potassium ions were found to enhance the binding of the radioligands and induce a leftward shift in the this compound dose-response curve, suggesting positive cooperativity between potassium ions and this compound and indicating that they bind to distinct allosteric sites. universiteitleiden.nlnih.govahajournals.org

RadioligandEC50 (μM) ± SEMFold Increase in Dissociation Rate
[3H]Astemizole4.9 ± 0.523.7
[3H]Dofetilide3.4 ± 0.977.5

Table 1: Effect of this compound on Radioligand Dissociation from hERG Channel universiteitleiden.nl

Application of Radioligand Competition Association Assays

Radioligand competition association assays are employed to determine the affinity of an unlabeled compound by evaluating its ability to compete with a fixed concentration of a radioligand for binding to a receptor. creative-bioarray.comnih.gov While the primary characterization of this compound's allosteric properties was achieved through dissociation assays, competition association assays can offer complementary data regarding binding kinetics and the nature of the ligand-receptor interaction. nih.govnih.govresearchgate.netresearchgate.net

For allosteric modulators such as this compound, competition association assays can help confirm that the compound does not directly compete for the same binding site as the radioligand. creative-bioarray.com A non-competitive or complex inhibition pattern observed in a competition assay with [3H]astemizole or [3H]dofetilide would further support this compound's allosteric mechanism. creative-bioarray.com Although detailed findings of this compound specifically from this assay format were not prominently featured in the provided search results, the general utility of this technique in characterizing ligand-receptor interactions, including allosteric ones, is well-established. creative-bioarray.comnih.govnih.gov

Electrophysiological Techniques for Functional Characterization

Electrophysiological techniques are indispensable for directly measuring the electrical activity of ion channels and understanding how compounds like this compound functionally modulate channel behavior. researchgate.netclaremont.edu These methods involve recording the movement of ions across cell membranes, providing dynamic information about channel gating, kinetics, and the functional consequences of drug binding. researchgate.netclaremont.edu

Whole-Cell Patch Clamp Configuration for Detailed Kinetic Analysis

The whole-cell patch clamp configuration is a widely utilized electrophysiological technique that allows for the recording of ionic currents flowing through the entire population of ion channels in a cell's membrane. researchgate.netclaremont.eduuk.com This method involves establishing a high-resistance seal between a glass pipette electrode and the cell membrane, followed by rupturing the membrane patch to create electrical continuity between the pipette's interior and the cell's cytoplasm. researchgate.netclaremont.eduuk.com This configuration provides excellent voltage control, enabling detailed analysis of channel kinetics. uk.com

For research on this compound, whole-cell patch clamp is the preferred method for directly assessing how this compound affects hERG channel currents. While the provided search results primarily focused on radioligand binding, the acknowledgment of the need for a more comprehensive description of this compound's electrophysiological effects and the necessity of patch-clamp studies underscores the critical role of this technique in fully characterizing its mechanism. ahajournals.org Whole-cell patch clamp experiments could be conducted to measure alterations in hERG current amplitude, as well as the kinetics of activation, inactivation, and deactivation in the presence of this compound, thereby providing functional correlates to the allosteric binding observed in radioligand assays. researchgate.netuk.com

Although specific data tables from whole-cell patch clamp experiments involving this compound were not found in the provided snippets, this technique is fundamental for:

Confirming the allosteric inhibitory effect of this compound on hERG current at a functional level.

Investigating the voltage and time-dependent aspects of this compound's modulation or block.

Evaluating the functional interaction between this compound and other hERG modulators or physiological ions like potassium. universiteitleiden.nlahajournals.org

Challenges and Advancements in High-Throughput Electrophysiological Screening for Allosteric Modulators

Traditional manual patch clamp is a labor-intensive technique with limited throughput, posing a significant challenge for drug discovery programs that require screening large libraries of compounds. biorxiv.orgnih.gov High-throughput electrophysiology (HTS-E) platforms have been developed to overcome this limitation, enabling faster screening of compounds for their effects on ion channels. biorxiv.orgnih.govevotec.commoleculardevices.com

Despite significant advancements, challenges persist in HTS-E, particularly when screening for allosteric modulators. biorxiv.orgnih.govnih.gov Allosteric effects can be subtle and dependent on the channel's conformational state, requiring complex voltage protocols and sophisticated data analysis, which can be more difficult to implement in a high-throughput format compared to screening for simple channel blockers. nih.govnih.gov Ongoing advancements in HTS-E technologies, including automated patch clamp systems and improved data analysis tools, are continuously addressing these challenges to facilitate the screening of allosteric modulators. biorxiv.orgnih.govevotec.commoleculardevices.com

For this compound and other potential allosteric hERG modulators, the application of HTS-E would enable the rapid screening of compound libraries to identify novel allosteric sites or modulators with potentially improved pharmacological profiles. biorxiv.orgevotec.com While the provided text does not include details of specific HTS-E campaigns for this compound, the broader context of identifying allosteric modulators and the increasing need for higher throughput in ion channel research highlight the relevance of these technological advancements. biorxiv.orgnih.govevotec.com

Mutagenesis Studies to Validate Predicted Binding Residues and Allosteric Pathways

Mutagenesis studies involve making specific alterations (mutations) to the amino acid sequence of a protein, such as the hERG channel, to investigate the functional role of individual residues in processes like protein function, ligand binding, or allosteric modulation. nih.govnih.govfrontiersin.org This technique is a powerful tool for validating predicted binding sites and understanding how changes in specific amino acids influence the allosteric pathways through which a modulator exerts its effects. nih.govfrontiersin.orgnih.govbiorxiv.org

In the context of this compound research, mutagenesis studies on the hERG channel would be critical for:

Identifying the specific amino acid residues that form the binding site for this compound.

Determining how mutations at this site affect this compound's allosteric modulation of radioligand binding or channel function. universiteitleiden.nlahajournals.org

Investigating the role of residues located along proposed allosteric pathways that transmit the effect of this compound binding to the orthosteric site or the channel's gating machinery. nih.govarxiv.org

By introducing targeted mutations in residues hypothesized to be involved in this compound binding or allosteric signaling and subsequently assessing the impact of these mutations using radioligand binding or electrophysiological assays, researchers can obtain direct evidence supporting the location of the allosteric site and the mechanism of allosteric signal transduction. nih.govfrontiersin.org The provided text suggests that site-directed mutagenesis can offer insights into the topology of the allosteric binding site of this compound on the hERG channel, emphasizing the importance of this technique for future investigations. ahajournals.org

While specific mutagenesis data for this compound were not presented in the search results, the general approach involves creating mutant hERG channels with altered candidate residues (e.g., substituted with alanine (B10760859) or other amino acids). These mutant channels are then expressed in a suitable system (e.g., mammalian cells or Xenopus oocytes) for subsequent analysis using binding or electrophysiological techniques. nih.govfrontiersin.org Observing changes in the potency or efficacy of this compound in these mutant channels compared to the wild-type channel would indicate the involvement of the mutated residue in this compound's mechanism of action. nih.govfrontiersin.orgbiorxiv.org

Broader Academic Implications and Future Directions in Luf6200 Research

Contribution to the Fundamental Understanding of Allosteric Regulation at Ion Channels

Studies involving LUF6200 have provided concrete evidence for the existence and nature of allosteric modulation at the hERG K+ channel. This compound was identified as an allosteric inhibitor in radioligand dissociation assays, demonstrating its ability to affect the binding of conventional hERG blockers like astemizole (B1665302) and dofetilide (B1670870) at a distinct site. universiteitleiden.nlresearchgate.netnih.govacs.org This allosteric interaction is further supported by the observation that potassium ions, known allosteric enhancers of hERG, exhibit positive cooperativity with this compound, suggesting they bind to different allosteric sites on the channel. universiteitleiden.nlnih.govacs.org This research contributes to the fundamental understanding of how ligands binding to sites other than the primary orthosteric site can influence channel activity and drug binding kinetics. universiteitleiden.nlnih.govacs.orgnih.gov

Advancement of Methodologies for Characterizing Complex Ligand-Receptor Interactions

The research on this compound has utilized and, in doing so, highlighted the utility of specific methodologies for studying allosteric interactions at ion channels. Radioligand binding assays, particularly dissociation assays, have been instrumental in identifying this compound as an allosteric modulator and characterizing its effects on the dissociation rates of orthosteric ligands like [³H]astemizole and [³H]dofetilide. universiteitleiden.nlresearchgate.netnih.govacs.org The use of different radioligands and the analysis of their dissociation in the presence of this compound allowed for the determination of its allosteric inhibitory properties. universiteitleiden.nl Furthermore, investigating the influence of potassium ions on this compound's effects through concentration-response curves provided evidence for distinct binding sites and positive cooperativity, showcasing a methodological approach to dissecting complex multisite interactions. universiteitleiden.nlnih.govacs.org These methods are crucial for understanding the nuances of ligand-receptor binding beyond simple competitive models. nih.govnih.gov

Strategies for Designing and Optimizing Allosteric Modulators in Chemical Biology

While the provided information focuses on the characterization of this compound, the insights gained from understanding its allosteric modulation of hERG are relevant to strategies for designing and optimizing other allosteric modulators. The identification of distinct allosteric sites for this compound and potassium ions on the hERG channel suggests that targeting these non-orthosteric sites can offer alternative avenues for modulating channel function. universiteitleiden.nlnih.govacs.org This is particularly important for challenging targets like hERG, which is known for its promiscuous interactions with a wide variety of compounds at the pore binding site. universiteitleiden.nlresearchgate.netnih.gov Understanding the structural features of this compound and its interaction with its allosteric site could inform the design of novel compounds with improved selectivity and potentially reduced off-target effects. nih.govtaylorandfrancis.combiorxiv.org The concept of positive cooperativity observed between this compound and potassium ions also highlights the potential for designing allosteric modulators that fine-tune the effects of endogenous ions or other ligands. universiteitleiden.nlnih.govacs.orgrsc.org

Identification of Novel Allosteric Sites and Mechanisms for hERG Channel Modulation and Beyond

The study of this compound has directly led to the identification of an allosteric binding site on the hERG channel distinct from the conventional pore blocker site. universiteitleiden.nlnih.govacs.orgnih.gov The observed positive cooperativity with potassium ions further suggests a complex allosteric network within the channel, involving multiple interacting sites. universiteitleiden.nlnih.govacs.org This research opens up possibilities for identifying other novel allosteric sites on hERG and understanding the diverse mechanisms by which channel function can be allosterically modulated. nih.govahajournals.orgcnrs.fr The principles and methodologies applied in studying this compound's allosteric effects on hERG can be extended to investigate allosteric modulation in other ion channels and receptors, contributing to a broader understanding of allosteric mechanisms in different protein families. universiteitleiden.nlnih.govnih.govresearchgate.net

Potential for this compound and its Analogs as Research Tools in Ion Channel Biology

This compound, as a characterized allosteric inhibitor of hERG, serves as a valuable research tool for probing the allosteric regulation of this critical ion channel. universiteitleiden.nlnih.govacs.org It can be used in experimental settings to investigate the functional consequences of allosteric modulation, to map allosteric binding sites through techniques like site-directed mutagenesis, and to study the interplay between different allosteric sites and orthosteric ligand binding. ahajournals.orgnumberanalytics.com Analogs of this compound could be synthesized and studied to explore the structure-activity relationships of allosteric modulation at the hERG channel, providing further insights into the requirements for allosteric ligand binding and efficacy. universiteitleiden.nlahajournals.org These compounds can aid in dissecting the complex gating and modulation mechanisms of hERG and other ion channels, contributing to a deeper understanding of their physiological roles and pathophysiological implications. nagaokaut.ac.jpnih.govhfsp.org

Q & A

Basic Research Questions

Q. How should researchers formulate a focused research question on LUF6200’s mechanism of action?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with academic goals . For example:

  • Feasibility: Ensure access to this compound samples and analytical tools.
  • Novelty: Identify gaps in existing literature (e.g., unexplored signaling pathways).
  • Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses, such as:
    “How does this compound (Intervention) modulate [specific receptor] (Population) compared to [existing compound] (Comparison) in terms of binding affinity (Outcome)?” .
    • Avoid overly broad questions; refine using precise terms (e.g., “kinase inhibition” vs. “biological effects”) .

Q. What strategies are effective for conducting a literature review on this compound?

  • Methodological Answer :

  • Prioritize primary sources (peer-reviewed journals, patents) over secondary summaries .
  • Use Boolean operators (AND/OR/NOT) and exact-phrase searches (e.g., “this compound pharmacokinetics”) to optimize database queries .
  • Critically evaluate sources for methodological rigor, such as sample size, controls, and statistical validity .
  • Maintain a citation matrix to track recurring themes and contradictions (e.g., conflicting IC50 values across studies) .

Q. How to design experiments assessing this compound’s efficacy in vitro?

  • Methodological Answer :

  • Define realistic objectives (e.g., “Determine this compound’s IC50 against [target enzyme]”) and allocate tasks (e.g., compound synthesis vs. assay validation) .
  • Include positive/negative controls (e.g., known inhibitors/solvents) and replicate experiments to minimize batch variability .
  • Example Experimental Workflow :
StepDescriptionKey Considerations
1. Compound PreparationSolubilize this compound in DMSOVerify stability via HPLC
2. Dose-Response AssayTest 8 concentrations in triplicateInclude vehicle control
3. Data AnalysisCalculate IC50 using nonlinear regressionReport 95% confidence intervals

Advanced Research Questions

Q. How to resolve contradictions in reported pharmacokinetic data for this compound?

  • Methodological Answer :

  • Identify sources of variability : Compare methodologies (e.g., HPLC vs. LC-MS detection limits), sample preparation (e.g., plasma protein binding), or model systems (e.g., murine vs. human hepatocytes) .
  • Apply principal contradiction analysis : Determine if discrepancies arise from dominant factors (e.g., assay sensitivity) versus secondary noise (e.g., pipetting errors) .
  • Use meta-analysis to aggregate data and quantify heterogeneity (e.g., I² statistic) .

Q. What statistical methods are robust for analyzing this compound’s dose-response heterogeneity?

  • Methodological Answer :

  • For non-normal distributions, employ non-parametric tests (e.g., Kruskal-Wallis) .
  • Use mixed-effects models to account for batch-to-batch variability in synthesis .
  • Example Table for Reporting :
StudyIC50 (nM)MethodSample SizeNotes
Smith et al. (2023)12 ± 2Fluorescence assayn=6pH 7.4 buffer
Lee et al. (2024)28 ± 5Radioligand bindingn=4Included 1% BSA

Q. How to ensure reproducibility in this compound synthesis protocols?

  • Methodological Answer :

  • Document detailed procedures : Specify reagent sources (e.g., Sigma-Aldlot, Catalog #), reaction conditions (e.g., “stirred under N₂ at 60°C”), and purification steps (e.g., “column chromatography with 40–63 μm silica gel”) .
  • Characterize compounds using IUPAC-standardized spectral data (e.g., ¹H NMR, HRMS) and report purity (e.g., ≥95% by HPLC) .
  • Share raw data (e.g., crystallography files) in public repositories to enable independent validation .

Key Methodological Considerations

  • Data Presentation : Place large datasets (e.g., NMR spectra) in appendices, but include processed data critical to conclusions in the main text .
  • Ethical Compliance : Obtain institutional approval for biological assays and disclose conflicts of interest (e.g., funding from pharmaceutical partners) .
  • Interdisciplinary Collaboration : Integrate computational modeling (e.g., molecular docking) with experimental results to validate mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.